molecular formula C7H8O3S B1660940 Methyl 5-(mercaptomethyl)furan-2-carboxylate CAS No. 859303-93-8

Methyl 5-(mercaptomethyl)furan-2-carboxylate

Cat. No.: B1660940
CAS No.: 859303-93-8
M. Wt: 172.20
InChI Key: NYHJESIQWSVXTQ-UHFFFAOYSA-N
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Description

Methyl 5-(mercaptomethyl)furan-2-carboxylate (CAS 859303-93-8) is a chemical compound with the molecular formula C7H8O3S and a molecular weight of 172.20 g/mol . It belongs to the class of furan carboxylates, a group of heterocyclic compounds recognized for their diverse bioactivities and role as structural motifs in various natural products . The presence of both a reactive mercaptomethyl (-CH2SH) group and a carboxylate ester makes this molecule a versatile building block in organic synthesis and medicinal chemistry research. It is particularly useful for developing novel chemical entities through further derivatization, such as creating amine derivatives via reductive amination or other functional group transformations . Researchers are exploring furan carboxylate derivatives for their potential biological activities. Structurally similar compounds, such as Methyl-5-(hydroxymethyl)-2-furan carboxylate, have been identified as toxins in plant pathogens and have also been isolated from natural sources, showing promising anti-inflammatory, antibacterial, and cytotoxic properties against various cancer cell lines (e.g., HeLa, HepG2) . The related 5-phenyl-furan-2-carboxylic acid scaffold has also emerged as a promising class of antimycobacterial agents, demonstrating the broad therapeutic potential of this chemical family . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

methyl 5-(sulfanylmethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-7(8)6-3-2-5(4-11)10-6/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHJESIQWSVXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259173
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859303-93-8
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859303-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiolactone Formation from γ-Lactone Precursors

The patent literature describes a two-step process for γ-mercaptocarboxylic acid derivatives, adaptable to furan systems. A γ-lactone precursor reacts with a thiocarboxylate (e.g., potassium thioacetate) in polar aprotic solvents such as N,N-dimethylacetamide at 120–170°C to form a thiolactone intermediate. For methyl 5-(mercaptomethyl)furan-2-carboxylate, this would involve:

  • Lactone-thiocarboxylate reaction :
    $$
    \text{Furan lactone} + \text{CH}_3\text{COSK} \xrightarrow{\text{DMA, 150°C}} \text{Thiolactone intermediate}
    $$
    The solvent choice critically influences reaction efficiency, with N,N-dimethylacetamide enabling >90% conversion in patent examples.
  • Thiolactone ring-opening : The thiolactone reacts with methanol under acidic catalysis (e.g., BF₃·MeOH) to yield the methyl ester and mercaptomethyl group.

Optimization of Reaction Parameters

Key parameters from patent data include:

  • Temperature : Elevated temperatures (120–170°C) accelerate lactone-thiocarboxylate coupling but may necessitate inert atmospheres to prevent oxidation of thiol groups.
  • Solvent : Polar aprotic solvents like dimethylacetamide stabilize ionic intermediates, whereas protic solvents (e.g., MeOH) favor esterification post-ring-opening.
  • Workup : Azeotropic distillation with methyl tert-butyl ether removes water, minimizing hydrolysis of the thiolactone.

Direct Functionalization of Furan Aldehydes

Cyanide-Mediated Oxidation and Esterification

The Royal Society of Chemistry supplementary data outlines a method for methyl furan-2-carboxylate derivatives using sodium cyanide and MnO₂ in methanol. Adapting this to mercaptomethyl analogues involves:

  • Substrate preparation : 5-(Hydroxymethyl)furfural (HMF) or 5-(bromomethyl)furfural as starting materials.
  • Oxidation-thiolation sequence :
    • HMF (1 mmol) in MeOH with NaCN (0.4 equiv) and MnO₂ (2 equiv) at 40°C for 12 hours yields methyl 5-(hydroxymethyl)furan-2-carboxylate.
    • Subsequent thiolation via Mitsunobu reaction (DIAD, PPh₃, thiol source) introduces the mercaptomethyl group.

Table 1: Comparative Yields for Furan Ester Synthesis

Starting Material Reagents Conditions Yield (%) Reference
HMF NaCN, MnO₂, MeOH 40°C, 12 h 83
5-Bromomethylfuran NaSH, K₂CO₃, DMF RT, 6 h 61
γ-Lactone CH₃COSK, DMA 150°C, 4 h 95

Challenges in Mercaptomethyl Group Stability

Mercapto groups are prone to oxidation, necessitating inert conditions during synthesis and purification. The patent method addresses this via azeotropic drying and storage under nitrogen. In contrast, the RSC approach uses silica gel chromatography with ethyl acetate/petroleum ether, risking partial oxidation unless antioxidants (e.g., Na₂S₂O₅) are added.

Alternative Pathways: Reductive Amination and Thiol-Ene Chemistry

Thiol-Ene Click Chemistry

Functionalization of allyl ether intermediates via thiol-ene reactions offers a modular approach:

  • Synthesis of methyl 5-(allyloxymethyl)furan-2-carboxylate.
  • Radical-mediated thiol-ene coupling with thioacetic acid, followed by hydrolysis.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The mercaptomethyl proton (SH) is often absent due to exchange broadening, but methylene protons (SCH₂) appear as a singlet at δ 3.8–4.1 ppm.
  • ¹³C NMR : The carbonyl carbon of the ester resonates at δ 165–170 ppm, while the furan carbons appear at δ 110–160 ppm.
  • HRMS : Molecular ion peaks for C₈H₈O₃S [M+H⁺] calc. 185.0273, observed 185.0278.

Purity Assessment

Column chromatography (petroleum ether:ethyl acetate = 4:1) achieves >95% purity, as validated by HPLC in the RSC study. The patent employs melting point analysis (42.5–43.8°C for analogous compounds) and elemental analysis.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

  • MnO₂ : Low-cost but requires stoichiometric amounts, generating solid waste.
  • BF₃·MeOH : Corrosive yet efficient for esterification; necessitates corrosion-resistant reactors.

Environmental Impact

The cyanide-mediated route poses toxicity concerns, whereas the thiolactone method uses less hazardous thiocarboxylates. Life-cycle assessments favor the latter for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(mercaptomethyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 5-(mercaptomethyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Methyl 5-(mercaptomethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Substituent : 2-Fluoro-4-nitrophenyl (electron-withdrawing aryl group).
  • Key Properties: Planar molecular geometry with strong stacking interactions between aromatic rings. Limited intramolecular hydrogen bonding, dominated by van der Waals forces .
  • Applications : Antimycobacterial agent targeting MbtI in Mycobacterium tuberculosis (Mtb), disrupting iron acquisition .
Methyl 5-(Hydroxymethyl)furan-2-carboxylate
  • Substituent : Hydroxymethyl (-CH₂OH).
  • Key Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. Exhibits antioxidant activity and moderate reducing power .
  • Applications: Isolated from plant and fungal sources (e.g., Coriolopsis sp. J5), showing antimicrobial activity against Xanthomonas axonopodis .
Methyl 5-(Chloromethyl)furan-2-carboxylate
  • Substituent : Chloromethyl (-CH₂Cl).
  • Key Properties : Acts as a synthetic intermediate for nucleophilic substitution reactions. Used to generate thioether or sulfone derivatives .
  • Applications : Precursor in synthesizing adamantyl heterocyclic ketones, which inhibit 11β-hydroxysteroid dehydrogenase type 1 .
Methyl 5-(Methoxymethyl)furan-2-carboxylate
  • Substituent : Methoxymethyl (-CH₂OCH₃).
  • Key Properties : Reduced polarity compared to hydroxymethyl analogs. Predicted collision cross-section data (CID 4193918) supports its use in computational modeling .
Methyl 5-(Cyanomethyl)furan-2-carboxylate
  • Substituent: Cyanomethyl (-CH₂CN).
  • Key Properties : High electrophilicity due to the nitrile group. Used in cyclization reactions to form heterocyclic compounds .

Physicochemical Properties

Compound Solubility Crystallinity Stability Considerations
5-(2-Fluoro-4-nitrophenyl) derivative High in acetone/ethanol Forms high-quality crystals (P21/c space group) Stable under ambient conditions
5-(Hydroxymethyl) derivative Moderate in polar solvents Amorphous or low crystallinity Prone to oxidation
5-(Chloromethyl) derivative Low in water Crystalline Hydrolyzes slowly in aqueous media
5-(Mercaptomethyl) derivative* Predicted: Low in non-polar solvents Predicted: Variable Air-sensitive (thiol oxidation)

Biological Activity

Methyl 5-(mercaptomethyl)furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, which is known for its reactivity and ability to participate in various biological processes. The presence of the mercaptomethyl group enhances its potential interactions with biological targets, making it a subject of interest for medicinal chemistry.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In a study evaluating various furan derivatives, compounds were tested against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The results demonstrated varying degrees of cytotoxicity, with some derivatives showing promising activity:

CompoundIC50 (µg/mL)HeLaHepG2Vero
16464154.6247.19
8a143.64143.6496.98137.45
8c62.37 62.37 120.06124.46

The compound identified as derivative 8c exhibited the most potent anticancer activity against the HeLa cell line, demonstrating an IC50 value of 62.37 µg/mL , which indicates its effectiveness in inhibiting cancer cell proliferation .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, revealing significant antibacterial effects:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Bacillus cereus500
Escherichia coli250
Bacillus subtilis250

The data indicate that certain derivatives maintain effective antibacterial properties, particularly against pathogenic strains like E. coli and B. subtilis .

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The furan ring's electron-rich nature allows it to participate in nucleophilic attacks on electrophilic centers in biological molecules, potentially leading to cellular apoptosis in cancer cells and disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Cytotoxicity Studies : A study reported that compounds derived from methyl furan carboxylates displayed selective cytotoxicity towards cancer cells while sparing normal cells, emphasizing their therapeutic potential .
  • Combination Therapies : Research has explored the use of these compounds in combination with traditional chemotherapy agents, revealing synergistic effects that enhance overall treatment efficacy against resistant cancer cell lines .
  • Antimicrobial Testing : The antibacterial properties were further validated through in vivo studies, demonstrating the effectiveness of these compounds in animal models infected with resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(mercaptomethyl)furan-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalization of the furan ring. For example, methyl 5-(methoxymethyl)furan-2-carboxylate (a structural analog) is synthesized via protection of hydroxyl groups followed by esterification . Key variables include:

  • Catalysts : Sn-Beta or Zr-Beta molecular sieves improve selectivity in analogous furan carboxylate reactions (e.g., 46–81% selectivity for methyl 4-(methoxymethyl)benzenecarboxylate) .
  • Temperature : Optimal yields are observed at 190°C for similar furan derivatives .
  • Purification : Recrystallization or chromatography is critical to isolate the mercaptomethyl derivative, avoiding sulfur-based byproducts.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopy : Use 1^1H/13^13C NMR to verify the mercaptomethyl (-SCH3_3) and ester (-COOCH3_3) groups. Compare with databases like PubChem for analogous compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) .
  • Chromatography : HPLC or GC-MS can detect impurities (e.g., unreacted thiols or oxidized disulfides) .
  • Elemental Analysis : Confirm sulfur content to validate the mercaptomethyl substitution .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile thiols .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats mitigate skin contact risks .
  • Storage : Keep under inert gas (N2_2/Ar) at -20°C to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How do catalytic systems (e.g., Sn-Beta, Zr-Beta) enhance the selectivity of furan carboxylate derivatives in Diels-Alder reactions?

Methodological Answer:

  • Mechanism : Sn-Beta facilitates Lewis acid catalysis, stabilizing transition states in cycloadditions. For example, methyl 5-(methoxymethyl)furan-2-carboxylate reacts with ethylene over Sn-Beta to yield aromatic products with 31–81% selectivity .
  • Optimization : Adjust catalyst pore size and acidity (e.g., Zr-Beta vs. Sn-Beta) to tailor product distribution .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or GC to identify rate-limiting steps .

Q. What analytical strategies resolve contradictions in reported biological activities of furan carboxylates?

Methodological Answer:

  • Meta-Analysis : Compare datasets from PubChem, DSSTox, and CAS Common Chemistry to identify outliers (e.g., conflicting IC50_{50} values due to assay variability) .
  • Dose-Response Studies : Use standardized cell lines (e.g., HepG2 for cytotoxicity) to minimize inter-lab variability .
  • Byproduct Screening : LC-MS can detect degradation products (e.g., oxidized sulfones) that may skew bioactivity results .

Q. How can computational modeling predict the reactivity of this compound in polymer synthesis?

Methodological Answer:

  • DFT Calculations : Simulate thiol-ene click reactions to optimize regioselectivity and polymerization rates .
  • Retrosynthesis Tools : AI platforms like Pistachio or Reaxys propose feasible routes for functionalizing the furan core .
  • Solvent Screening : COSMO-RS models predict solvent compatibility to minimize side reactions (e.g., ester hydrolysis) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(mercaptomethyl)furan-2-carboxylate
Reactant of Route 2
Methyl 5-(mercaptomethyl)furan-2-carboxylate

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